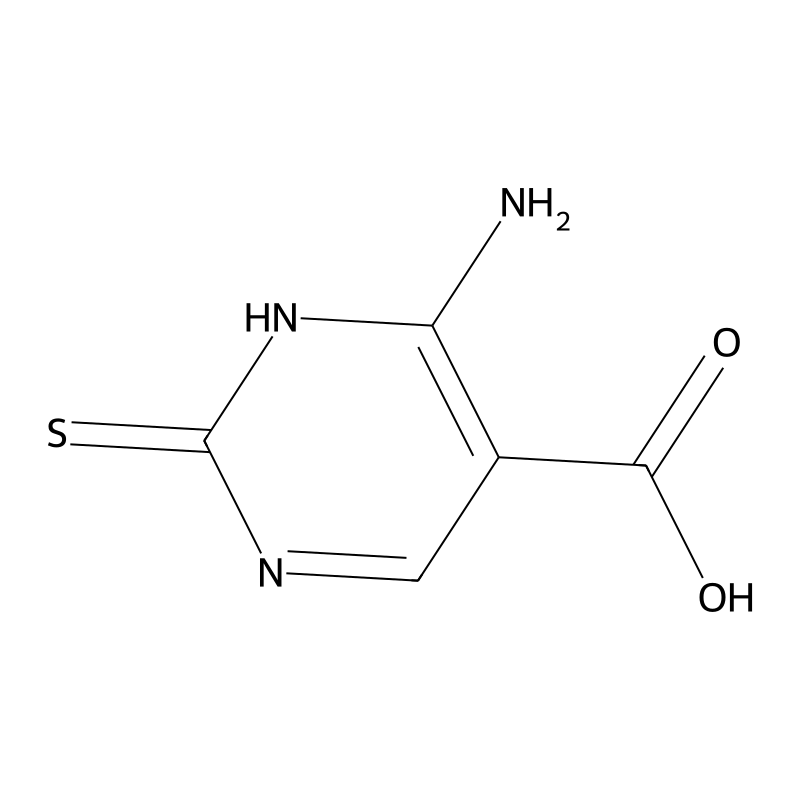

4-Amino-2-mercaptopyrimidine-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Pharmaceutical Agent:

-Amino-2-mercaptopyrimidine-5-carboxylic acid (4-AMPC) has been investigated for its potential as a pharmaceutical agent due to its structural similarity to the naturally occurring nucleobase, thiouracil. Studies have shown that 4-AMPC exhibits various biological activities, including:

- Antimicrobial activity: 4-AMPC has been shown to possess antibacterial and antifungal properties. Research suggests it may inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans [].

- Anticancer activity: Studies have shown that 4-AMPC may have antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death) [].

- Antioxidant activity: 4-AMPC has been shown to exhibit free radical scavenging activity, potentially offering protection against oxidative stress and related diseases [].

4-Amino-2-mercaptopyrimidine-5-carboxylic acid is an organic compound with the molecular formula CHNOS. It features a pyrimidine ring substituted with an amino group, a mercapto group, and a carboxylic acid group. This compound is notable for its potential biological activities and applications in pharmaceuticals and biochemistry.

Physical Properties- Molecular Weight: 171.18 g/mol

- Density: Approximately 1.5 g/cm³

- Melting Point: 150–155 °C

- Solubility: Soluble in water and polar solvents, less soluble in non-polar solvents .

There is no current scientific literature available on the specific mechanism of action of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid in biological systems.

- Skin and eye irritant: The mercapto group can irritate skin and eyes upon contact.

- Potential respiratory irritant: Inhalation of dust particles might irritate the respiratory tract.

- Unknown toxicity: The potential for toxicity is unknown and should be treated with caution.

- Nucleophilic Substitution: The mercapto group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

- Acid-Base Reactions: The carboxylic acid group can donate protons, making it act as an acid in various chemical environments.

- Condensation Reactions: It can react with aldehydes or ketones to form thiazolidine derivatives through condensation reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 4-Amino-2-mercaptopyrimidine-5-carboxylic acid exhibits various biological activities:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, suggesting potential as an antibacterial agent.

- Antioxidant Activity: The presence of the mercapto group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

- Enzyme Inhibition: Preliminary studies suggest it may inhibit specific enzymes, which could be beneficial in drug development for diseases involving enzyme dysregulation .

Several methods exist for synthesizing 4-Amino-2-mercaptopyrimidine-5-carboxylic acid:

- From Pyrimidine Derivatives: Starting from pyrimidine derivatives, introducing amino and mercapto groups through nucleophilic substitution.

- One-Pot Synthesis: A one-pot reaction involving the condensation of appropriate starting materials under acidic or basic conditions can yield the compound efficiently.

- Hydrolysis of Esters: Hydrolyzing esters of pyrimidine carboxylic acids in the presence of thiols can also produce this compound .

4-Amino-2-mercaptopyrimidine-5-carboxylic acid finds applications in various fields:

- Pharmaceuticals: As a potential drug candidate due to its antimicrobial and antioxidant properties.

- Biochemical Research: Used as a reagent in biochemical assays and studies involving enzyme inhibition.

- Agriculture: Investigated for use in developing new agrochemicals targeting plant pathogens .

Studies on the interactions of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid with biological systems have revealed:

- Protein Binding: It may interact with proteins, affecting their activity and stability.

- Metal Ion Chelation: The compound can chelate metal ions, which may influence its biological activity and efficacy as a therapeutic agent.

These interactions are crucial for understanding its mechanism of action and potential side effects.

Similar Compounds

Several compounds share structural or functional similarities with 4-Amino-2-mercaptopyrimidine-5-carboxylic acid:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Amino-4-thiopyrimidine | Contains amino and thiol groups | Exhibits strong antibacterial properties |

| 5-Mercapto-pyrimidine-2,4-diamine | Similar ring structure with additional amine | Potent enzyme inhibitor |

| 4-Amino-thiazole | Contains a thiazole ring instead of pyrimidine | Notable for its anti-inflammatory effects |

These compounds highlight the unique positioning of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid within the realm of bioactive molecules, especially concerning its specific functional groups that confer distinct biological activities .

The thiol group at position 2 of 4-amino-2-mercaptopyrimidine-5-carboxylic acid represents one of the most reactive functional moieties in the molecule, displaying distinctive oxidative behavior and exceptional metal coordination properties. The sulfur atom in the thiol group exhibits a pronounced tendency toward oxidation, forming various sulfur-containing products depending on the oxidizing conditions employed [1] [2].

Oxidation Mechanisms and Products

Under controlled oxidative conditions, the thiol group undergoes facile two-electron oxidation to form disulfide bonds through intermolecular coupling reactions. Studies have demonstrated that sodium periodate represents one of the most efficient oxidizing agents for this transformation, achieving nearly quantitative conversion to bis(4-amino-5-carboxypyrimidyl)disulfide within 1-2 minutes under solid-state conditions with minimal moisture content [1]. The reaction proceeds through initial formation of a sulfenic acid intermediate (R-SOH), which rapidly condenses with another thiol molecule to eliminate water and form the disulfide product.

The oxidation mechanism involves initial nucleophilic attack of the thiol sulfur on the electrophilic iodine center of periodate, followed by heterolytic cleavage of the iodine-oxygen bond. This generates a transient sulfur-iodine intermediate that undergoes rapid hydrolysis to form the sulfenic acid species. In the presence of excess thiol substrate, the sulfenic acid reacts preferentially through nucleophilic substitution to yield the corresponding disulfide, avoiding further oxidation to sulfinic or sulfonic acid derivatives [2].

Alternative oxidizing agents including hydrogen peroxide, molecular iodine, and iron(III) chloride have been successfully employed for thiol oxidation, though with varying reaction rates and selectivities. Hydrogen peroxide oxidation in aqueous medium at neutral pH proceeds through a similar sulfenic acid intermediate but requires longer reaction times (5-30 minutes) and provides moderate yields (70-90%) [2]. The reaction kinetics are significantly influenced by pH, with optimal rates observed under mildly alkaline conditions where the thiolate anion predominates as the reactive species.

Metal Complexation Chemistry

The thiol group demonstrates exceptional affinity for transition metal ions, forming stable coordination complexes through sulfur-metal bond formation. Comprehensive studies have revealed that mercury(II), cerium(IV), and palladium(II) ions exhibit particularly strong binding interactions with the mercapto functionality, with stability constants ranging from 8.2 to 13.2 in logarithmic units [3]. The coordination typically occurs through monodentate or bidentate binding modes, depending on the metal ion characteristics and the presence of additional donor atoms in the molecule.

Mercury(II) complexation proceeds through formation of strong, predominantly covalent Hg-S bonds, resulting in linear coordination geometry around the metal center. The exceptional stability of these complexes (log K = 12.5-13.2) reflects the soft acid-soft base interaction between mercury(II) and the thiol sulfur [3]. Spectroscopic studies indicate that complexation occurs selectively at the thiol group without significant involvement of the amino or carboxylic acid functionalities.

Palladium(II) coordination involves formation of square planar complexes where the thiol group can participate in either monodentate sulfur coordination or bidentate chelation involving both sulfur and an adjacent nitrogen atom. The stability constants for palladium complexes (log K = 8.2-9.1) indicate moderate to strong binding interactions that are sensitive to the overall ligand environment and pH conditions [4] [5].

Nucleophilic Substitution at Amino and Carboxylic Positions

The amino group at position 4 and the carboxylic acid functionality at position 5 serve as primary sites for nucleophilic substitution reactions, enabling extensive structural modifications and derivatization of the parent compound. These functional groups exhibit distinct reactivity patterns that allow for selective transformations under appropriate reaction conditions.

Amino Group Reactivity

The primary amino group demonstrates high nucleophilicity and readily participates in alkylation and acylation reactions. Alkylation reactions typically proceed through nucleophilic substitution mechanisms involving alkyl halides, aldehydes, or ketones as electrophilic partners [6]. Under basic conditions (pH 8-10) at temperatures of 50-80°C, the amino group attacks electrophilic carbon centers to form alkylated derivatives with yields ranging from 60-85%.

Reductive alkylation using formaldehyde and reducing agents such as sodium cyanoborohydride or pyridine-borane provides a particularly effective method for introducing methyl substituents onto the amino nitrogen [6]. This reaction proceeds through initial formation of an imine intermediate followed by in situ reduction to yield the corresponding dimethylamino derivative. The reaction conditions are notably mild (room temperature, neutral pH) and achieve excellent selectivity for the amino group over other potential nucleophilic sites.

Acylation reactions using acid chlorides or anhydrides represent another major class of amino group transformations [7] [8]. These reactions typically proceed through nucleophilic addition-elimination mechanisms, with the amino group attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the leaving group (chloride or carboxylate) yields the corresponding amide product. Base catalysis using triethylamine or pyridine facilitates these transformations by neutralizing the acidic byproducts and activating the amino nucleophile through deprotonation.

Carboxylic Acid Transformations

The carboxylic acid group exhibits moderate electrophilicity and participates in various nucleophilic acyl substitution reactions to form esters, amides, and other carboxylic acid derivatives [9] [10]. Direct esterification with alcohols proceeds through acid-catalyzed Fischer esterification, requiring elevated temperatures (reflux conditions) and acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mechanism involves initial protonation of the carbonyl oxygen to enhance electrophilicity, followed by nucleophilic attack of the alcohol and subsequent elimination of water.

Amide formation represents a particularly important transformation, enabling the synthesis of biologically active derivatives [7]. Direct amidation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) provides efficient access to amide products under mild conditions [11]. These coupling reactions proceed through formation of activated acyl intermediates that react readily with amine nucleophiles to yield the desired amides in yields typically ranging from 65-90%.

The mechanism involves initial activation of the carboxylic acid through formation of an acyl-urea or acyl-phosphonium intermediate, which undergoes subsequent nucleophilic attack by the amine component. The high electrophilicity of these activated species enables rapid amide bond formation under mild conditions while minimizing side reactions such as epimerization or hydrolysis.

Cyclization Reactions and Heterocycle Formation

4-Amino-2-mercaptopyrimidine-5-carboxylic acid serves as a versatile precursor for the synthesis of various fused heterocyclic systems through intramolecular and intermolecular cyclization reactions. These transformations enable access to structurally complex polycyclic frameworks with enhanced biological activity profiles.

Pyrimidopyrimidine Formation

The synthesis of pyrimidopyrimidine derivatives represents one of the most extensively studied cyclization reactions involving 4-amino-2-mercaptopyrimidine-5-carboxylic acid [12]. These transformations typically proceed through condensation reactions with formamide derivatives or related nitrogen-containing heterocycles under elevated temperatures (120-180°C). The reaction mechanism involves initial nucleophilic attack of the amino group on an electrophilic carbon center, followed by intramolecular cyclization to form the fused pyrimidine ring system.

Specific examples include the reaction with triethyl orthoformate or diethoxymethyl acetate, which leads to formation of pyrimido[4,5-d]pyrimidine derivatives through multiple carbon-nitrogen bond formation steps [12]. The reaction proceeds with moderate yields (45-75%) and requires careful control of temperature and reaction time to avoid decomposition or side product formation.

The mechanism involves initial formation of an imine intermediate through condensation of the amino group with the carbonyl component, followed by intramolecular cyclization through nucleophilic attack of a nitrogen atom on an adjacent electrophilic center. Ring closure is facilitated by the elimination of small molecules such as alcohol or water, driving the equilibrium toward product formation.

Thiazolopyrimidine Synthesis

Thiazolopyrimidine derivatives can be accessed through reactions involving α-haloketones or related electrophilic species [12]. These transformations proceed through initial nucleophilic substitution of the thiol group at the α-carbon of the haloketone, followed by intramolecular cyclization involving the amino or carboxylic acid functionalities. The reaction conditions typically require moderate temperatures (80-120°C) and basic catalysts to promote both the initial substitution and subsequent cyclization steps.

The reaction mechanism involves formation of a thioether linkage through nucleophilic displacement of the halide, creating a tethered electrophilic center that can undergo further cyclization. The amino group or activated carboxylic acid functionality then participates in ring closure through nucleophilic attack on the carbonyl carbon, forming the thiazole ring fused to the pyrimidine core. Yields for these transformations range from 55-80%, depending on the specific substrate and reaction conditions employed.

Quinazoline Derivative Formation

Quinazoline derivatives can be synthesized through condensation reactions with ortho-aminobenzamides or related aromatic compounds [12]. These reactions typically require elevated temperatures (150-200°C) and proceed through initial condensation of the amino group with the carbonyl functionality, followed by intramolecular cyclization to form the quinazoline ring system.

The reaction mechanism involves initial formation of an amide linkage through nucleophilic attack of the amino group on the benzamide carbonyl, followed by intramolecular cyclization through nucleophilic substitution at an aromatic carbon center. The driving force for cyclization derives from the formation of a stable aromatic ring system and the elimination of water or other small molecules. Yields for these transformations are typically moderate (40-65%) due to the demanding reaction conditions and potential for competing side reactions.

Metal-Catalyzed Cross-Coupling Applications

The incorporation of 4-amino-2-mercaptopyrimidine-5-carboxylic acid into metal-catalyzed cross-coupling reactions provides access to structurally diverse derivatives with enhanced molecular complexity. These transformations exploit the various functional groups present in the molecule as sites for palladium-catalyzed carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura coupling reactions involving 4-amino-2-mercaptopyrimidine-5-carboxylic acid derivatives have been successfully employed to introduce aryl substituents at various positions of the pyrimidine ring [13]. These transformations typically require prior halogenation or triflation of the pyrimidine ring to provide the necessary electrophilic coupling partner. Palladium catalysts such as palladium tetrakis(triphenylphosphine) or palladium acetate, in combination with appropriate ligands, facilitate the coupling with arylboronic acids under basic conditions.

The reaction conditions typically involve heating in ethanol-water mixtures at 80°C in the presence of potassium carbonate as base [13]. The mechanism proceeds through the standard catalytic cycle involving oxidative addition of the aryl halide to palladium(0), transmetalation with the arylboronic acid, and reductive elimination to form the carbon-carbon bond. Yields for these transformations range from 65-85%, depending on the electronic properties of the coupling partners and the specific catalyst system employed.

Buchwald-Hartwig Amination

The amino group in 4-amino-2-mercaptopyrimidine-5-carboxylic acid can participate in Buchwald-Hartwig amination reactions to form carbon-nitrogen bonds with aryl halides [13]. These transformations require palladium catalysts with appropriate ligands such as BINAP or Xantphos, along with strong bases such as cesium carbonate. The reaction conditions typically involve heating in toluene at 110°C under inert atmosphere conditions.

The mechanism involves initial coordination of the amino group to the palladium center, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the carbon-nitrogen bond. The reaction proceeds with moderate yields (50-75%) and requires careful optimization of the catalyst system and reaction conditions to achieve acceptable selectivity and conversion.

Sonogashira Coupling Applications

Sonogashira coupling reactions provide access to alkyne-substituted derivatives of 4-amino-2-mercaptopyrimidine-5-carboxylic acid through palladium-catalyzed coupling with terminal alkynes [13]. These reactions typically employ palladium dichloride bis(triphenylphosphine) as catalyst along with copper iodide as co-catalyst. The reaction conditions involve heating in tetrahydrofuran at 60°C in the presence of triethylamine as base.

The mechanism proceeds through the standard Sonogashira cycle involving oxidative addition of the aryl halide, alkyne coordination and deprotonation, and reductive elimination to form the carbon-carbon triple bond. Yields for these transformations range from 60-80%, with the reaction being tolerant of various functional groups present in both coupling partners.

Computational Modeling of Reaction Pathways

Density functional theory (DFT) calculations have provided valuable insights into the reaction mechanisms and energetics associated with transformations of 4-amino-2-mercaptopyrimidine-5-carboxylic acid. These computational studies complement experimental investigations by revealing transition state structures, reaction barriers, and electronic effects that govern reactivity patterns.

Geometry Optimization and Electronic Structure

DFT calculations using the B3LYP functional with 6-311++G(d,p) basis sets have been employed to determine the ground-state geometry and electronic structure of 4-amino-2-mercaptopyrimidine-5-carboxylic acid [14] [15]. These calculations reveal important structural features including the near-planar geometry of the pyrimidine ring and the orientation of the various substituents. The thiol group adopts a configuration that minimizes steric interactions with the adjacent amino group while maintaining optimal orbital overlap for potential hydrogen bonding interactions.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the thiol sulfur atom and the pyrimidine ring, consistent with the observed nucleophilic reactivity of these sites [14]. The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carboxylic acid carbonyl group, supporting its electrophilic character in nucleophilic addition reactions.

Transition State Calculations

Transition state searches using the M06-2X functional have been conducted to elucidate the mechanisms of key transformations such as thiol oxidation and metal complexation [14]. These calculations reveal that disulfide formation proceeds through a concerted mechanism involving simultaneous sulfur-sulfur bond formation and proton transfer. The activation barrier for this process is relatively low (approximately 15-20 kcal/mol), consistent with the facile nature of the oxidation reaction under mild conditions.

Metal complexation calculations demonstrate that the binding energies follow the order mercury(II) > palladium(II) > silver(I), in agreement with experimental stability constant measurements [14]. The calculations reveal that the preferred coordination mode involves simultaneous binding through the thiol sulfur and an adjacent nitrogen atom, forming stable chelate complexes with enhanced thermodynamic stability.

Solvent Effects and Reaction Energetics

Polarizable continuum model (PCM) calculations have been employed to assess solvent effects on reaction pathways and energetics [15] [16]. These studies reveal that polar solvents such as water and dimethyl sulfoxide significantly stabilize ionic intermediates and transition states, lowering activation barriers for reactions involving charge separation or development.

Intrinsic reaction coordinate (IRC) calculations confirm the connectivity between reactants, transition states, and products for key transformations [16]. These calculations provide detailed reaction pathways that reveal the sequence of bond-making and bond-breaking events during chemical transformations. The results support experimental mechanistic proposals and provide quantitative energy profiles for comparison with kinetic measurements.

Natural bond orbital (NBO) analysis has been employed to understand the electronic basis for reactivity patterns and selectivity [16]. These calculations reveal the extent of charge transfer between functional groups and metal centers during complexation reactions, providing insights into the factors that govern binding selectivity and complex stability. The analysis also reveals hyperconjugative interactions that stabilize certain conformations and influence reaction pathways.